molecular formula C13H11BrN2O4 B12545180 ethyl 3-(6-bromo-1H-indol-3-yl)-2-nitroprop-2-enoate CAS No. 672954-25-5

ethyl 3-(6-bromo-1H-indol-3-yl)-2-nitroprop-2-enoate

Katalognummer: B12545180
CAS-Nummer: 672954-25-5
Molekulargewicht: 339.14 g/mol
InChI-Schlüssel: HWQSMBLZPWIJCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-(6-bromo-1H-indol-3-yl)-2-nitroprop-2-enoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, chemistry, and biology. The presence of a bromine atom at the 6th position of the indole ring and a nitro group at the 2nd position of the prop-2-enoate moiety makes this compound unique and interesting for scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(6-bromo-1H-indol-3-yl)-2-nitroprop-2-enoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(6-bromo-1H-indol-3-yl)-2-nitroprop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Corresponding oxidized products such as carboxylic acids or ketones.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-(6-bromo-1H-indol-3-yl)-2-nitroprop-2-enoate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of ethyl 3-(6-bromo-1H-indol-3-yl)-2-nitroprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s bromine and nitro groups play a crucial role in its biological activity. The bromine atom can participate in halogen bonding, while the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of various biological pathways, resulting in the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-(6-bromo-1H-indol-3-yl)-2-nitroprop-2-enoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

672954-25-5

Molekularformel

C13H11BrN2O4

Molekulargewicht

339.14 g/mol

IUPAC-Name

ethyl 3-(6-bromo-1H-indol-3-yl)-2-nitroprop-2-enoate

InChI

InChI=1S/C13H11BrN2O4/c1-2-20-13(17)12(16(18)19)5-8-7-15-11-6-9(14)3-4-10(8)11/h3-7,15H,2H2,1H3

InChI-Schlüssel

HWQSMBLZPWIJCZ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(=CC1=CNC2=C1C=CC(=C2)Br)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.